Aviglycine hydrochloride (AVG HCl) is a potent, competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway in higher plants. Its primary function is to suppress the production of ethylene, a key phytohormone that regulates processes such as fruit ripening, senescence, and abscission. The hydrochloride salt form is specifically manufactured to improve the compound's stability and aqueous solubility, which are critical parameters for preparing reliable, consistent stock solutions for both laboratory research and agricultural applications. This makes Aviglycine HCl a benchmark material for studies requiring precise, reproducible inhibition of ethylene-dependent physiological processes.
Substituting Aviglycine hydrochloride with its free base form, Aviglycine, can introduce significant handling and processability issues due to lower aqueous solubility, leading to inconsistent stock solutions and unreliable dosing. Opting for a less specific inhibitor, such as aminooxyacetic acid (AOA), presents a greater risk to data integrity. While AOA also inhibits ethylene biosynthesis, it has a broader inhibitory spectrum against other critical pyridoxal phosphate-dependent enzymes, introducing potential off-target effects that can confound experimental outcomes and reduce reproducibility. Therefore, for applications demanding high precision, solubility, and target specificity, the high-purity hydrochloride salt of Aviglycine is the chemically distinct and more reliable choice.
The hydrochloride salt form of Aviglycine is specifically manufactured to enhance aqueous solubility compared to the free base, a critical factor for preparing stable, concentrated stock solutions. Technical datasheets for Aviglycine hydrochloride specify a solubility of approximately 10 mg/mL in PBS (pH 7.2). This contrasts with the generally lower solubility of free base forms of amino acid analogs, which often require pH adjustment or organic solvents for complete dissolution, complicating experimental setup and reproducibility.
| Evidence Dimension | Aqueous Solubility (PBS, pH 7.2) |
| Target Compound Data | Approx. 10 mg/mL |
| Comparator Or Baseline | Aviglycine (free base) - Generally lower solubility, requiring pH modification for dissolution. |
| Quantified Difference | Significant improvement in solubility and ease-of-use without pH adjustment. |
| Conditions | Aqueous buffer (PBS, pH 7.2) at room temperature. |
This ensures rapid, complete dissolution for creating reliable, filter-sterilizable stock solutions, minimizing variability in experimental and application protocols.
Aviglycine (AVG) is a highly potent inhibitor of ethylene production, achieving 50% inhibition in mung bean hypocotyls at a concentration of just 2 µM. This is comparable to or slightly more potent than aminooxyacetic acid (AOA), which achieves 50% inhibition at 6 µM in the same system. However, the critical differentiator is specificity; AVG is a well-characterized competitive inhibitor of ACC synthase, whereas AOA is known to inhibit a broader range of pyridoxal phosphate-dependent enzymes, creating a higher risk of off-target effects that can interfere with nitrogen metabolism and other pathways.
| Evidence Dimension | Concentration for 50% Ethylene Inhibition |
| Target Compound Data | 2 µM (as Aviglycine) |
| Comparator Or Baseline | Aminooxyacetic acid (AOA): 6 µM |
| Quantified Difference | 3-fold higher molar potency for Aviglycine with superior target specificity. |
| Conditions | Inhibition of ethylene production in etiolated mung bean hypocotyls. |
Selecting Aviglycine HCl minimizes the risk of confounding off-target effects, ensuring that observed results are directly attributable to the inhibition of ethylene biosynthesis.
In post-harvest studies on 'Starkrimson' pears, pre-harvest application of Aviglycine (AVG) demonstrated clear, dose-dependent inhibition of internal ethylene concentration (IEC) during cold storage. Fruit treated with 60 mg/L AVG showed an IEC of 0.9 µL/L after 8 weeks of storage, a significant reduction compared to the 4.7 µL/L IEC observed in control fruit after 16 weeks. This ethylene suppression directly translated to delayed ripening and maintenance of fruit quality. In a separate study on Bartlett pears, a 1 mM AVG treatment delayed the respiratory climacteric, skin color change, and flesh softening by 5 days compared to untreated controls.
| Evidence Dimension | Internal Ethylene Concentration (IEC) in 'Starkrimson' Pears |
| Target Compound Data | 0.9 µL/L (at 60 mg/L AVG) after 8 weeks storage |
| Comparator Or Baseline | Control (untreated): 4.7 µL/L after 16 weeks storage |
| Quantified Difference | Maintained significantly lower ethylene levels, delaying ripening processes. |
| Conditions | Pre-harvest spray on 'Starkrimson' pears followed by cold storage at -1.1 °C. |
This provides quantitative validation for using Aviglycine HCl as a reliable tool to precisely control and delay ethylene-dependent ripening, extending the storage life and marketability of climacteric fruits.
For protocols requiring the addition of a sterile ethylene inhibitor to growth media, the high aqueous solubility of Aviglycine hydrochloride allows for the straightforward preparation of concentrated, filter-sterilizable stock solutions without pH adjustments, ensuring consistent and reproducible dosing across experiments.
When research aims to isolate the effects of ethylene inhibition from other metabolic pathways, Aviglycine hydrochloride is the indicated choice over less specific inhibitors like AOA. Its targeted action on ACC synthase provides greater confidence that observed phenotypic changes are a direct result of suppressed ethylene biosynthesis.
In agricultural and food science research, Aviglycine hydrochloride enables precise, dose-dependent control over the ripening process in climacteric fruits. This allows for controlled studies on the biochemical and genetic changes associated with senescence and the extension of storage life, as demonstrated in pear and apple models.
Corrosive;Irritant